Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate
Brand Name: Vulcanchem
CAS No.: 124499-25-8
VCID: VC0045365
InChI: InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h4-5,8-9H,6-7,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36 g/mol

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate

CAS No.: 124499-25-8

Cat. No.: VC0045365

Molecular Formula: C13H19NO2S

Molecular Weight: 253.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate - 124499-25-8

Specification

CAS No. 124499-25-8
Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
IUPAC Name tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]prop-2-enoate
Standard InChI InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h4-5,8-9H,6-7,14H2,1-3H3
Standard InChI Key CWLQBIQWUIALLE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN
Canonical SMILES CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN

Introduction

Physical and Chemical Properties

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is an organic compound with a complex structure featuring a thiophene ring and an acrylate group, which contributes to its distinctive chemical behavior. This compound is classified within the family of thiophene-containing compounds, well-known for their applications in organic synthesis and medicinal chemistry.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters that allow for its precise recognition in chemical databases and research literature.

ParameterValue
Chemical NameTert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate
CAS Number124499-25-8
Molecular FormulaC₁₃H₁₉NO₂S
Molecular Weight253.36 g/mol

The compound's structure incorporates a thiophene ring system, which contributes to its aromatic character and potential for π-π interactions in various chemical systems . The presence of the acrylate group provides a site for potential polymerization reactions, while the amino-ethyl substituent offers possibilities for further functionalization through the nucleophilic nitrogen atom.

Structural Characteristics

The molecular structure of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate contains several key functional groups that define its chemical behavior. The thiophene ring serves as a central structural element, providing aromaticity and specific electronic characteristics to the molecule. The acrylate moiety introduces an α,β-unsaturated carbonyl system, which is known to participate in various addition reactions, including Michael additions and Diels-Alder reactions. The tert-butyl group attached to the acrylate functionality acts as a protecting group for the carboxylic acid and contributes steric bulk to the molecule, potentially influencing reaction selectivity.

The amino-ethyl side chain extends from the thiophene ring, offering a primary amine functional group that can participate in numerous reactions, including nucleophilic substitutions, amide formations, and reductive aminations. This structural versatility contributes significantly to the compound's utility in organic synthesis and pharmaceutical development.

Reactivity and Chemical Behavior

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate exhibits diverse reactivity patterns attributable to its multiple functional groups. Understanding these reactivity patterns is essential for its application in synthetic chemistry and materials science.

Characteristic Reactions

The compound can participate in several types of chemical transformations, leveraging the reactivity of its constituent functional groups:

  • The acrylate component readily undergoes addition reactions, including:

    • Michael additions with various nucleophiles

    • Radical-initiated polymerization

    • Diels-Alder cycloadditions when serving as a dienophile

  • The amino group can participate in:

    • Nucleophilic substitution reactions

    • Amide and imine formation

    • Reductive amination processes

  • The thiophene ring can undergo:

    • Electrophilic aromatic substitution reactions

    • Metallation reactions (particularly at the 2-position)

    • Oxidative transformations

Structural Factors Affecting Reactivity

The reactivity of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is significantly influenced by the electronic interplay between its electron-donating groups (the amino functionality) and electron-withdrawing groups (the carbonyl component of the acrylate). This electronic distribution facilitates diverse chemical transformations under relatively mild conditions, making the compound versatile in organic synthesis applications.

The presence of the tert-butyl group serves as both a protecting group for the carboxylic acid functionality and introduces steric hindrance that may affect reaction rates and selectivity. Under acidic conditions, the tert-butyl group can be cleaved to reveal the corresponding carboxylic acid, enabling further functional group transformations.

Applications and Research Significance

Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate has garnered interest across various scientific disciplines due to its structural features and chemical versatility. Its applications span several important research areas in modern chemistry.

Pharmaceutical Applications

The compound shows significant potential in pharmaceutical research, where thiophene-containing structures frequently appear in bioactive molecules. Several possible applications include:

  • Serving as a building block or intermediate in the synthesis of potential pharmaceutical compounds

  • Contributing to structure-activity relationship studies in drug discovery programs

  • Providing a scaffold for the development of compounds with specific biological activities

The thiophene ring, in particular, has been incorporated into numerous pharmaceutically active compounds, including anti-inflammatory, antiviral, and anticancer agents, suggesting potential applications for Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate in these therapeutic areas.

Materials Science Applications

In materials science, acrylate-containing compounds like Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate can serve as precursors for various polymeric materials. Potential applications include:

  • Development of conductive polymers, leveraging the electronic properties of the thiophene ring

  • Creation of functionalized materials with specific optical or electronic properties

  • Preparation of cross-linked networks with tailored physical characteristics

The combination of the thiophene unit and the acrylate functionality makes this compound particularly interesting for applications requiring materials with specific electronic or optical properties.

Analytical Methods and Characterization

Proper characterization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is essential for confirming its identity, purity, and structural features in research applications.

Spectroscopic Analysis

Several spectroscopic techniques are commonly employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the thiophene protons, the alkene protons of the acrylate group, the methylene protons of the amino-ethyl chain, and the tert-butyl group

    • ¹³C NMR would provide confirmation of carbon environments, including the carbonyl carbon, thiophene carbons, and aliphatic carbons

  • Infrared (IR) Spectroscopy:

    • Expected to show characteristic absorption bands for the ester carbonyl (~1710 cm⁻¹), C=C stretching, C-N stretching, and N-H bending and stretching modes

  • Mass Spectrometry:

    • Would confirm the molecular weight of 253.36 g/mol

    • Fragmentation patterns could provide structural confirmation through diagnostic fragment ions

Structure-Property Relationships

Understanding the relationship between the structure of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate and its properties provides insight into its behavior in various chemical environments and applications.

Electronic Properties

The thiophene ring in Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate contributes significantly to its electronic properties. As a five-membered aromatic heterocycle containing a sulfur atom, thiophene possesses unique electronic characteristics:

  • The sulfur atom contributes two electrons to the aromatic π-system

  • The electron-rich nature of the thiophene ring influences reactivity patterns

  • The conjugation between the thiophene ring and the acrylate moiety can affect the electronic distribution throughout the molecule

These electronic features may contribute to the compound's potential applications in materials requiring specific electronic properties, such as conductive polymers or optoelectronic materials.

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